molecular formula C16H9BrN2O3 B1510946 Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate

Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate

Cat. No.: B1510946
M. Wt: 357.16 g/mol
InChI Key: XPGRAVPMBJWMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate is a useful research compound. Its molecular formula is C16H9BrN2O3 and its molecular weight is 357.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H9BrN2O3

Molecular Weight

357.16 g/mol

IUPAC Name

methyl 4-(7-bromo-5-cyano-1,3-benzoxazol-2-yl)benzoate

InChI

InChI=1S/C16H9BrN2O3/c1-21-16(20)11-4-2-10(3-5-11)15-19-13-7-9(8-18)6-12(17)14(13)22-15/h2-7H,1H3

InChI Key

XPGRAVPMBJWMCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3-l round-bottom flask fitted with a stir bar and a Claisen adapter fitted with a thermocouple and a condenser blanketed with nitrogen was added terephthalic acid monomethyl ester chloride (37.3 g) and a solution of 3-amino-5-bromo-4-hydroxybenzonitrile (40 g, Step B) in dioxane (675 ml). The mixture was heated to reflux and stirred at this temperature overnight. The mixture was then cooled to room temperature and the dioxane was removed in vacuo. The flask was fitted with a Dean-Stark trap and p-toluenesulfonic acid monohydrate (35.8 g) and toluene (2.5 l) were added. The mixture was heated to reflux and stirred at this temperature overnight. The mixture was then allowed to cool, transferred to a new 5-l flask, and concentrated to a brown solid. The crude product was triturated with methanol to provide 55.5 g (83%) of the title compound. 1H NMR (500 MHz, DMSO-d6): δ 8.50 (s, 1H), 8.34 (d, J=8.0 Hz, 2H), 8.29 (s, 1H), 8.19 (d, J=8.0 Hz, 2H), 3.91 (s, 3H).
Name
terephthalic acid monomethyl ester chloride
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Three
Yield
83%

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